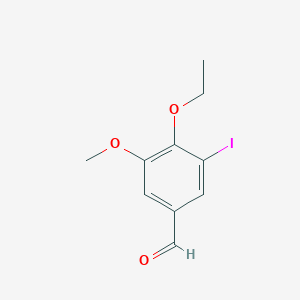

4-Ethoxy-3-iodo-5-methoxybenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-3-iodo-5-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO3/c1-3-14-10-8(11)4-7(6-12)5-9(10)13-2/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJZLENVBAYKTOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1I)C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701287400 | |

| Record name | 4-Ethoxy-3-iodo-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701287400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

384857-33-4 | |

| Record name | 4-Ethoxy-3-iodo-5-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=384857-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxy-3-iodo-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701287400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Strategic Disconnections and Retrosynthetic Analysis

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. amazonaws.comdeanfrancispress.com For 4-Ethoxy-3-iodo-5-methoxybenzaldehyde, the analysis begins by identifying the key functional groups and bonds that can be formed through reliable chemical reactions. amazonaws.com

The primary disconnections for the target molecule are made at the ether and carbon-iodine bonds.

C(aryl)-O(ether) Disconnection: The ethoxy group is a key feature. A logical disconnection involves breaking the aryl C-O bond, which points to an etherification reaction as the final step in the synthesis. This disconnection leads to two precursor molecules: a substituted phenol (B47542), 4-hydroxy-3-iodo-5-methoxybenzaldehyde, and an ethylating agent. This approach is common for synthesizing aryl ethers. amazonaws.com

C(aryl)-I Disconnection: The next disconnection targets the carbon-iodine bond. Removing the iodine atom through a retro-iodination step simplifies the precursor to 4-hydroxy-3-methoxybenzaldehyde, a widely available and inexpensive starting material commonly known as vanillin (B372448).

This retrosynthetic pathway suggests a forward synthesis starting from vanillin, proceeding through an iodination step to form 5-iodovanillin (B1580916) (4-hydroxy-3-iodo-5-methoxybenzaldehyde), followed by an ethoxylation reaction to yield the final product.

Multi-Step Synthesis from Benzaldehyde (B42025) Precursors

The forward synthesis of this compound is typically achieved from benzaldehyde precursors, most commonly vanillin, through a sequence of regioselective iodination and subsequent alkoxylation.

Regioselective Iodination Protocols

The introduction of an iodine atom onto the vanillin ring is an electrophilic aromatic substitution reaction. The position of substitution is dictated by the directing effects of the functional groups already present on the aromatic ring: the hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and aldehyde (-CHO) groups. The hydroxyl group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. youtube.com Similarly, the methoxy group is also an ortho, para-director. The aldehyde group, however, is a deactivating group. The position ortho to the strongly activating hydroxyl group (C5) is the most nucleophilic and sterically accessible, leading to highly regioselective iodination at this site. youtube.compierpalab.com

A common and effective method for the iodination of vanillin involves the in-situ generation of iodine (I₂) as the electrophile. pierpalab.com This is often achieved by oxidizing an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), with an oxidizing agent like sodium hypochlorite (B82951) (NaOCl), which is the active ingredient in household bleach. youtube.compierpalab.com

The reaction can be summarized as: 2 NaI + NaOCl + H₂O → I₂ + NaCl + 2 NaOH

The generated iodine then acts as the electrophile in the substitution reaction with vanillin. youtube.com Due to the highly activated nature of the vanillin ring, the reaction proceeds efficiently without the need for a Lewis acid catalyst, which is often required for the halogenation of less reactive aromatic compounds. pierpalab.com Other reported systems for this transformation include potassium iodide with Oxone® in water, which is considered a greener alternative. tandfonline.comgctlc.org

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product, 5-iodovanillin.

Temperature: The initial mixing of reagents is typically carried out at a reduced temperature, often in an ice bath (0-5 °C), especially during the addition of the oxidizing agent. pierpalab.com This helps to control the exothermic reaction and prevent the formation of side products. After the initial addition, the reaction mixture is often allowed to warm to room temperature to ensure the reaction goes to completion. pierpalab.com

Solvent: A mixture of ethanol (B145695) and water is a commonly used solvent system. pierpalab.com Vanillin and the iodide salt are soluble in this medium, facilitating a homogeneous reaction.

Equivalents: Stoichiometry plays a key role. Typically, a slight excess of the iodide salt and the oxidizing agent is used relative to vanillin to ensure complete consumption of the starting material. pierpalab.com

Below is a table summarizing typical reaction conditions for the iodination of vanillin.

| Parameter | Condition | Rationale |

| Starting Material | Vanillin | Readily available, activated aromatic precursor. |

| Iodine Source | Sodium Iodide (NaI) or Potassium Iodide (KI) | Provides the iodide anion for oxidation. |

| Oxidizing Agent | Sodium Hypochlorite (NaOCl) solution | Oxidizes iodide to iodine (electrophile). |

| Solvent | Ethanol/Water | Dissolves reactants and facilitates the reaction. |

| Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes side reactions. pierpalab.com |

| Stoichiometry | Slight excess of NaI and NaOCl | Drives the reaction to completion. pierpalab.com |

Alkoxylation and Ether Formation Reactions

The final step in the synthesis is the conversion of the phenolic hydroxyl group of 5-iodovanillin into an ethoxy group. This is an etherification reaction, for which several methods are available.

Nucleophilic Substitution (Williamson Ether Synthesis): This is the most common and straightforward method for this transformation. The process involves two steps:

Deprotonation: The acidic phenolic proton of 5-iodovanillin is removed by a base (e.g., sodium hydroxide, potassium carbonate) to form a sodium or potassium phenoxide ion. This phenoxide is a potent nucleophile.

Substitution: The nucleophilic phenoxide attacks an ethylating agent, such as ethyl iodide, ethyl bromide, or diethyl sulfate (B86663), in a classic Sₙ2 reaction. nih.gov The ethyl group is transferred to the oxygen atom, and a salt is formed as a byproduct.

This method is highly efficient for converting phenols to ethers. researchgate.netumb.edu A similar procedure is used industrially to synthesize ethyl vanillin from vanillin. nih.gov

Interactive Table: Williamson Ether Synthesis Conditions

| Component | Example Reagent | Role |

| Substrate | 5-Iodovanillin | The phenol to be etherified. |

| Base | Sodium Hydroxide (NaOH) | Deprotonates the phenol to form the nucleophilic phenoxide. |

| Ethylating Agent | Diethyl Sulfate or Ethyl Iodide | Provides the ethyl group for the Sₙ2 reaction. nih.gov |

| Solvent | Water, Ethanol, or DMF | Provides a medium for the reaction. |

| Temperature | 50 °C to Reflux | Provides energy to overcome the activation barrier. nih.gov |

Mitsunobu Reaction: An alternative, though more complex, method for ether formation is the Mitsunobu reaction. missouri.eduorganic-chemistry.org This reaction allows for the conversion of an alcohol to an ether under mild conditions. wikipedia.orgnih.gov In this context, it would involve reacting 5-iodovanillin (acting as the nucleophile) with ethanol (the alcohol to be activated). The reaction is mediated by a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org

The triphenylphosphine and DEAD combine to activate the ethanol, making its hydroxyl group a good leaving group. organic-chemistry.org The phenoxide of 5-iodovanillin then displaces the activated hydroxyl group to form the desired ether. While effective, the Mitsunobu reaction is generally used for more sensitive substrates or when stereochemical inversion is required at a chiral alcohol center, and its reagents can be more difficult to remove than the simple salts from a Williamson synthesis. wikipedia.org

Protection and Deprotection Strategies for Functional Groups

In the synthesis of complex molecules like this compound, the strategic protection and deprotection of reactive functional groups are paramount to prevent unwanted side reactions. uchicago.edu The primary functional groups of concern in its precursors are the phenolic hydroxyl group and the aldehyde.

While the most direct synthesis via Williamson etherification of 5-Iodovanillin often proceeds without needing to protect the aldehyde, alternative synthetic routes or reactions involving harsher reagents may necessitate such strategies. wikipedia.org The aldehyde's reactivity towards strong nucleophiles or bases could lead to undesired additions or Cannizzaro-type reactions.

Common strategies for protecting aldehydes involve their conversion into acetals or thioacetals, which are stable under a wide range of conditions, particularly basic and nucleophilic environments. For instance, the aldehyde can be reacted with a diol like ethylene (B1197577) glycol under acidic conditions to form a cyclic acetal. Deprotection is typically achieved by acid-catalyzed hydrolysis.

More advanced one-pot methods employ intermediates that act as latent, protected aldehydes. For example, reduction of a related precursor, such as a Weinreb amide, with a reagent like diisobutylaluminum hydride (DIBAL-H) can form a stable metal-chelated hemiaminal intermediate. acs.orgresearchgate.net This intermediate is unreactive to strong nucleophiles like organolithium reagents, effectively protecting the aldehyde functionality while other parts of the molecule are modified. acs.orgrug.nl Subsequent aqueous workup hydrolyzes the intermediate to reveal the aldehyde. researchgate.net

The table below summarizes common protecting group strategies relevant to benzaldehyde synthesis.

| Functional Group | Protecting Group | Protection Reagent/Conditions | Deprotection Reagent/Conditions | Stability |

| Aldehyde (-CHO) | Cyclic Acetal | Ethylene glycol, Acid catalyst (e.g., p-TsOH) | Aqueous Acid (e.g., HCl, H₂SO₄) | Basic, Nucleophilic, Oxidizing, Reducing |

| Aldehyde (-CHO) | Hemiaminal (in-situ) | DIBAL-H on a Weinreb Amide precursor | Aqueous workup | Strong nucleophiles (e.g., Organolithiums) |

| Phenolic Hydroxyl (-OH) | Benzyl (B1604629) Ether | Benzyl bromide (BnBr), Base (e.g., K₂CO₃) | Hydrogenolysis (H₂, Pd/C) | Acidic, Basic |

Synthesis via Derivatization of Related Benzene (B151609) Aldehyde Analogues

Conversion from 4-Hydroxy-3-iodo-5-methoxybenzaldehyde (5-Iodovanillin)

The most direct and common route to this compound is through the ethylation of the phenolic hydroxyl group of 4-Hydroxy-3-iodo-5-methoxybenzaldehyde, also known as 5-Iodovanillin. stenutz.eunih.gov This transformation is a classic example of the Williamson ether synthesis. wikipedia.orgfrancis-press.com

The reaction mechanism involves two main steps. First, a base is used to deprotonate the acidic phenolic hydroxyl group of 5-Iodovanillin, forming a nucleophilic phenoxide ion. Second, this phenoxide ion acts as a nucleophile in a bimolecular nucleophilic substitution (Sₙ2) reaction with an ethylating agent, such as ethyl iodide or diethyl sulfate. wikipedia.org The phenoxide attacks the electrophilic ethyl group, displacing the halide or sulfate leaving group and forming the desired ether linkage.

The choice of base and solvent is critical for reaction efficiency. A moderately strong base is required to fully deprotonate the phenol without promoting side reactions with the aldehyde group. Common bases include potassium carbonate (K₂CO₃) or organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetone (B3395972) are typically used to dissolve the reactants and facilitate the Sₙ2 reaction.

A representative procedure adapted from the synthesis of analogous compounds is detailed below. nih.gov

| Reactant/Reagent | Role | Molar Equivalent |

| 5-Iodovanillin | Starting Material | 1.0 |

| Ethyl Iodide | Ethylation Agent | 1.1 - 1.5 |

| Base (e.g., DBU, K₂CO₃) | Deprotonating Agent | 1.5 |

| Solvent (e.g., DMF) | Reaction Medium | - |

Following the reaction, an acidic workup is performed to neutralize any remaining base, and the product is extracted with an organic solvent. nih.gov Purification is typically achieved through recrystallization or column chromatography.

Alternative Precursors and Synthetic Pathways

An alternative strategy for the synthesis of this compound involves altering the sequence of functional group installation. This pathway begins with a more readily available precursor, 4-hydroxy-3-methoxybenzaldehyde (vanillin), and introduces the ethoxy group prior to the iodine atom.

Step 1: Ethylation of Vanillin The first step is the ethylation of vanillin to produce 4-ethoxy-3-methoxybenzaldehyde (B93258). nih.govsigmaaldrich.comnist.gov This is another application of the Williamson ether synthesis, analogous to the conversion described in section 2.3.1. Vanillin is treated with an ethylating agent like diethyl sulfate in the presence of a base such as sodium hydroxide. nih.gov

Step 2: Iodination of 4-Ethoxy-3-methoxybenzaldehyde The second step is the electrophilic aromatic substitution (iodination) of the resulting 4-ethoxy-3-methoxybenzaldehyde. The electron-donating nature of the ethoxy and methoxy groups activates the aromatic ring, directing the incoming electrophile (iodine) to the ortho and para positions. The C-5 position is sterically accessible and activated by both groups, making it the preferred site of iodination. Various iodinating reagents can be used, including methods that generate iodine in situ from potassium iodide using an oxidizing agent like sodium hypochlorite. pierpalab.com Enzymatic methods using laccase have also proven effective for the iodination of similar phenolic aldehydes. rsc.org

This two-step approach offers flexibility, as the intermediate 4-ethoxy-3-methoxybenzaldehyde is a commercially available and valuable compound in its own right. nih.gov

Advanced and Green Synthesis Approaches

Catalytic Synthesis Methods

Modern synthetic methods increasingly employ catalysts to improve reaction rates, yields, and environmental friendliness. Both the ethylation and iodination steps in the synthesis of this compound can be significantly enhanced using catalytic approaches.

Phase-Transfer Catalysis (PTC) for Ethylation: The Williamson ether synthesis can be performed under phase-transfer catalysis (PTC) conditions, which is particularly useful when dealing with reactants that are soluble in different, immiscible phases (e.g., an aqueous solution of the phenoxide and an organic solution of the ethyl halide). researchgate.net A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the reaction. google.com The catalyst's cation forms an ion pair with the phenoxide anion, transporting it from the aqueous phase into the organic phase where it can react with the ethylating agent. illinois.edudntb.gov.ua This method can accelerate reaction rates, allow for the use of milder conditions, and simplify workup procedures. google.com

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry to accelerate chemical reactions. scispace.com By using microwave irradiation, the Williamson ether synthesis step can be completed in a fraction of the time required for conventional heating. wikipedia.orgbenthamdirect.com

The mechanism of microwave heating involves the direct interaction of the electromagnetic field with polar molecules (such as DMF or DMSO) and ions (the phenoxide), causing rapid rotation and friction, which generates heat volumetrically and efficiently. scispace.com This rapid, uniform heating can lead to dramatic reductions in reaction times—from hours to mere minutes—and often results in higher product yields and purity. orgchemres.orgkoreascience.kr

A typical microwave-assisted ethylation of 5-Iodovanillin would involve mixing the precursor with a base (e.g., K₂CO₃) and an ethylating agent, sometimes in a solvent-free or minimal solvent setting, and irradiating the mixture in a dedicated microwave reactor for a short period. orgchemres.orgsemanticscholar.org This technology aligns with the principles of green chemistry by reducing energy consumption and reaction time. benthamdirect.com

Sustainable Reagents and Solvent Systems (e.g., Laccase-Catalyzed Iodination)

The pursuit of green chemistry principles in pharmaceutical and chemical synthesis has driven research towards the development of environmentally benign methods for aromatic iodination. A prominent example of such a sustainable strategy is the use of laccase-catalyzed systems, which offer a mild and efficient alternative to traditional iodination methods that often rely on harsh oxidants and heavy metal reagents. nih.gov

Laccase-Catalyzed Iodination

Detailed research has demonstrated the efficacy of laccase-catalyzed iodination for a range of phenolic substrates, particularly p-hydroxyarylcarbonyl derivatives, which are structural precursors to compounds like this compound. nih.gov The model reaction often involves vanillin (4-hydroxy-3-methoxybenzaldehyde) or its ethoxy analogue, ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde), due to their structural relevance and biomass origins. nih.govnih.gov

The general procedure involves bubbling air through a solution containing the phenolic precursor, potassium iodide, the laccase enzyme (e.g., from Trametes versicolor), and a mediator in a buffered aqueous solution. rsc.org Researchers have optimized this process by adding the enzyme and substrate gradually over several hours using a syringe pump, a technique that helps to prevent enzyme deactivation and improve product yields. nih.govrsc.org This methodology has proven to be highly chemoselective and can be scaled up to a preparative level, achieving high yields of the desired iodinated phenols. nih.govnih.gov

The table below summarizes the findings from studies on the laccase-catalyzed iodination of phenolic aldehydes structurally related to the precursor of this compound.

| Substrate | Iodine Source | Catalyst System | Solvent System | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) | KI (3 equiv.) | Laccase (T. versicolor), ABTS (1 mol%) | Acetate buffer (pH 5.0) / 10% DMSO | 15 | 85 | rsc.org |

| 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl vanillin) | KI | Laccase (T. versicolor), ABTS | Aqueous Buffer | - | 80 | rsc.org |

| 4-Hydroxybenzaldehyde | KI (4 equiv.) | Laccase (T. versicolor) | Acetate buffer (pH 5.0) / DMSO | 15 | 70 (Di-iodo product) | nih.gov |

| 1-(4-Hydroxy-3-methoxyphenyl)ethan-1-one (Acetovanillone) | KI (3 equiv.) | Laccase (T. versicolor), ABTS | Acetate buffer (pH 5.0) / DMSO | 15 | 73 | researchgate.net |

Other Sustainable Systems

Beyond enzymatic methods, research into other green reagents and solvent systems continues to grow. One such approach involves the use of polyethylene (B3416737) glycol (PEG-400) as an eco-friendly reaction medium. researchgate.net Studies have reported the successful iodination of various aromatic compounds, including benzaldehydes, using an iodine and iodic acid combination in PEG-400. benthamdirect.com This method offers advantages such as a simple reaction procedure, easy isolation of products, and high yields, contributing to a more sustainable chemical process. researchgate.netbenthamdirect.com

These methodologies highlight a significant shift towards greener and more sustainable practices in chemical synthesis, minimizing waste and avoiding hazardous materials while maintaining high efficiency.

Chemical Reactivity and Transformation Pathways

Reactions Involving the Aldehyde Moiety

The aldehyde group is a versatile functional handle, readily participating in a range of reactions to form new carbon-carbon and carbon-heteroatom bonds.

Condensation Reactions (e.g., Schiff Base Formation)

The carbonyl group of 4-Ethoxy-3-iodo-5-methoxybenzaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. This reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by dehydration. bibliotekanauki.plresearchgate.netnih.gov The formation of the imine C=N double bond is a key transformation in the synthesis of various heterocyclic compounds and molecules with potential biological activity. researchgate.netresearchgate.net

The reaction is typically catalyzed by an acid and proceeds by the elimination of a water molecule. bibliotekanauki.pl Various catalysts, such as perchloric acid, have been employed to facilitate this transformation with substituted benzaldehydes. bibliotekanauki.pl The general mechanism involves the initial formation of a hemiaminal intermediate, which then loses water to form the stable imine product. The stability of aromatic Schiff bases is enhanced by the conjugation of the imine group with the benzene (B151609) ring. researchgate.net

Table 1: Examples of Catalysts and Conditions for Schiff Base Formation with Substituted Benzaldehydes

| Catalyst | Solvent | Reaction Conditions | Reference |

| Perchloric acid | Ethanol (B145695) | Reflux | bibliotekanauki.pl |

| Acetic acid | Ethanol | Reflux | jocpr.com |

| Amberlyst A-15 | - | Microwave irradiation | researchgate.net |

| None (thermal) | - | Varies | researchgate.net |

This table presents general conditions for Schiff base formation and may be applicable to this compound.

Reductive Transformations of the Carbonyl Group

The aldehyde functionality of this compound can be selectively reduced to a primary alcohol, yielding (4-ethoxy-3-iodo-5-methoxyphenyl)methanol. This transformation is a fundamental step in organic synthesis, providing access to benzyl (B1604629) alcohol derivatives that can be further functionalized.

Commonly employed reducing agents for this purpose include metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). ncert.nic.inopenochem.orgchemguide.co.uk Sodium borohydride is a milder reagent and is often preferred for its chemoselectivity, as it typically does not reduce other functional groups like esters or amides that might be present in the molecule. openochem.org Lithium aluminium hydride is a more powerful reducing agent and will also reduce a wider range of functional groups. openochem.org

Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst like palladium on carbon (Pd/C), is another effective method for the reduction of aromatic aldehydes to their corresponding alcohols.

Table 2: Common Reagents for the Reduction of Aromatic Aldehydes

| Reagent | Solvent | Typical Conditions | Product | Reference |

| Sodium Borohydride (NaBH₄) | Alcohols (e.g., Methanol, Ethanol) | Room Temperature | Primary Alcohol | ncert.nic.inchemguide.co.uk |

| Lithium Aluminium Hydride (LiAlH₄) | Ethers (e.g., Diethyl ether, THF) | Room Temperature, followed by aqueous workup | Primary Alcohol | ncert.nic.in |

| Hydrogen (H₂) / Palladium on Carbon (Pd/C) | Various | Varies | Primary Alcohol |

This table outlines general methods for aldehyde reduction applicable to this compound.

Oxidation Reactions

The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid, 4-ethoxy-3-iodo-5-methoxybenzoic acid. This transformation is a key step in the synthesis of various aromatic carboxylic acid derivatives. A variety of oxidizing agents can be employed for this purpose.

Common oxidizing agents include potassium permanganate (B83412) (KMnO₄), potassium dichromate (K₂Cr₂O₇) in acidic conditions, and nitric acid. ncert.nic.inchemguide.co.uk Aldehydes are generally more susceptible to oxidation than ketones due to the presence of a hydrogen atom on the carbonyl carbon. chemguide.co.uk

Milder and more selective oxidizing agents are also available. Oxone, a stable and non-toxic reagent, can efficiently oxidize aromatic aldehydes to carboxylic acids. acs.orgacs.org Another approach involves the use of iodine in an aqueous basic solution, which can serve as a metal-free catalytic system for the oxidation of aldehydes. rsc.orgrsc.org

Table 3: Selected Oxidizing Agents for the Conversion of Aromatic Aldehydes to Carboxylic Acids

| Oxidizing Agent | Conditions | Notes | Reference |

| Potassium Permanganate (KMnO₄) | Acidic or alkaline | Powerful, can cleave other bonds | chemguide.co.uk |

| Potassium Dichromate (K₂Cr₂O₇) | Acidic (e.g., H₂SO₄) | Color change from orange to green indicates reaction | chemguide.co.uk |

| Oxone | DMF or alcoholic solvents | Mild and efficient | acs.org |

| Iodine/NaOH | Water | Metal-free catalytic system | rsc.orgrsc.org |

This table provides examples of oxidizing agents that can be used for the oxidation of this compound.

Transformations at the Iodine Substituent

The iodine atom on the aromatic ring is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds, primarily through cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The iodine substituent in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.netnih.gov This reaction involves the coupling of an organoboron reagent (e.g., a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. nih.gov The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds and is widely used in the synthesis of biaryls and other complex organic molecules. researchgate.netuwindsor.ca

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the cross-coupled product and regenerate the Pd(0) catalyst. nih.gov The reactivity of aryl halides in this reaction typically follows the order I > Br > Cl. youtube.com

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a potential, though likely challenging, reaction pathway for this compound. The SNAr mechanism typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.orgchemistrysteps.commasterorganicchemistry.com

In the case of this compound, the ethoxy and methoxy (B1213986) groups are electron-donating, which deactivates the ring towards nucleophilic attack. nih.gov Therefore, forcing conditions, such as high temperatures and very strong nucleophiles, would likely be required for a nucleophilic aromatic substitution to occur. The reactivity of halogens as leaving groups in SNAr reactions can vary, but in some systems, the order is F > Cl > Br > I. nih.gov However, aryl iodides are known to be more reactive than the corresponding bromo compounds in certain nucleophilic substitution reactions. mdma.ch Given the electron-rich nature of the aromatic ring in this compound, SNAr reactions are not expected to be facile. diva-portal.org

Reactivity of Ether Linkages and Aromatic Ring

The chemical behavior of this compound is largely dictated by the interplay of its functional groups: the aldehyde, two distinct ether linkages (ethoxy and methoxy), and the iodine substituent on the aromatic ring. These groups influence the molecule's stability and provide multiple avenues for synthetic transformations.

Aryl ether linkages, such as the methoxy and ethoxy groups in this compound, are generally characterized by their high stability under a wide range of chemical conditions. This stability is attributed to the strength of the sp² carbon-oxygen bond. However, these groups can be cleaved under specific, often harsh, reaction conditions, typically involving strong acids (e.g., HBr, HI) or potent nucleophiles.

The presence of two different alkoxy groups, methoxy and ethoxy, introduces the potential for selective cleavage. The selective dealkylation of one ether group in the presence of another is a valuable transformation in organic synthesis. The choice of reagent and reaction conditions determines which group is preferentially removed. For instance, in the related compound 4-ethoxy-3-methoxybenzaldehyde (B93258), the methoxy group can be selectively cleaved over the ethoxy group using reagents like lithium diphenylphosphide. researchgate.net This selectivity arises from the differential reactivity of the methyl versus the ethyl group.

The rate of acid-catalyzed hydrolysis of alkoxy groups can also be influenced by the electronic properties of the alkyl substituent. beilstein-journals.org While both methoxy and ethoxy groups are electron-donating, subtle differences in their steric and electronic nature can be exploited to achieve selective cleavage under carefully controlled kinetic conditions.

Table 1: General Conditions for Aryl Ether Cleavage

| Reagent Class | Specific Examples | Typical Conditions | Selectivity Notes |

|---|---|---|---|

| Strong Acids | HBr, HI, BBr₃ | High temperatures, neat or in solvent | Often non-selective, may cleave both groups. BBr₃ can show some selectivity. |

| Nucleophilic Reagents | Thiolates (e.g., EtS⁻), Lithium diphenylphosphide (LiPPh₂) | Aprotic polar solvents (e.g., DMF, NMP) | Can offer high selectivity for demethylation over de-ethylation. researchgate.net |

The aromatic ring of this compound possesses several sites for further functionalization, with the carbon-iodine bond being the most prominent handle for synthetic modification.

Cross-Coupling Reactions: The aryl iodide functionality is an excellent substrate for a variety of transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the C3 position. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures. Examples of such transformations include:

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.

Buchwald-Hartwig Amination: Reaction with amines to form arylamines.

Stille Coupling: Reaction with organostannanes.

The use of a structurally similar compound, 3-Iodo-4,5-dimethoxybenzaldehyde, in the synthesis of complex molecules like chloropeptins highlights the utility of the iodo-benzaldehyde scaffold in such coupling strategies. sigmaaldrich.com

Electrophilic Aromatic Substitution (SEAr): Further substitution on the aromatic ring via electrophilic attack is also possible, though the reactivity is heavily influenced by the existing substituents. The aldehyde and iodo groups are deactivating and meta-directing, while the methoxy and ethoxy groups are strongly activating and ortho-, para-directing. The cumulative effect of these groups directs incoming electrophiles. The only available position on the ring is C6 (ortho to the ethoxy group and meta to the aldehyde). However, this position is sterically hindered by the adjacent bulky iodine atom, potentially leading to lower reactivity for SEAr reactions.

Table 2: Potential Aromatic Functionalization Reactions

| Reaction Type | Reagents/Catalysts | Position of Functionalization | Resulting Structure |

|---|---|---|---|

| Suzuki Coupling | R-B(OH)₂, Pd catalyst, Base | C3 (replacing Iodine) | 3-Aryl-4-ethoxy-5-methoxybenzaldehyde |

| Heck Coupling | Alkene, Pd catalyst, Base | C3 (replacing Iodine) | 3-Vinyl-4-ethoxy-5-methoxybenzaldehyde |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | C3 (replacing Iodine) | 3-Alkynyl-4-ethoxy-5-methoxybenzaldehyde |

| Buchwald-Hartwig | R₂NH, Pd catalyst, Base | C3 (replacing Iodine) | 3-(Dialkylamino)-4-ethoxy-5-methoxybenzaldehyde |

The functionalization of the aldehyde group itself (e.g., through oxidation to a carboxylic acid, reduction to an alcohol, or various condensation reactions) would also alter the electronic properties of the aromatic ring and could be used strategically in multi-step synthetic sequences.

Spectroscopic and Structural Analysis of this compound Remains Undocumented in Publicly Available Literature

A thorough investigation into the spectroscopic characteristics of the chemical compound this compound has revealed a significant lack of publicly available experimental data. Despite targeted searches for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data, specific chemical shifts and vibrational frequencies necessary for a detailed structural elucidation are not documented in accessible scientific literature or chemical databases.

While a doctoral dissertation from the University of Bayreuth mentions the use of this compound as a reactant and notes that NMR and IR spectra were recorded, the actual spectral data from these analyses are not provided in the available excerpts. uni-bayreuth.de This indicates that while the compound has been synthesized and characterized, the detailed data required to fulfill a comprehensive analysis as per the specified outline is not in the public domain.

Consequently, without access to primary or validated secondary data sources detailing the ¹H NMR, ¹³C NMR, and IR spectra, it is not possible to provide a scientifically accurate and thorough article on the advanced spectroscopic and structural elucidation of this compound at this time. The required detailed analysis of aromatic proton patterns, chemical shifts of aldehyde and substituted aromatic carbons, and identification of specific vibrational modes for functional groups cannot be completed.

Advanced Spectroscopic and Structural Elucidation Techniques

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of one or more molecules in a sample. For a novel or synthesized compound like 4-ethoxy-3-iodo-5-methoxybenzaldehyde, it is indispensable for confirming its molecular weight and elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise molecular formula of this compound. Unlike low-resolution mass spectrometry, HRMS can measure m/z values to several decimal places. This high precision allows for the calculation of an exact molecular formula based on the unique mass defects of the constituent atoms (C, H, I, O).

The theoretical exact mass of this compound (C₁₀H₁₁IO₃) can be calculated to provide a benchmark for experimental results. An HRMS analysis would be expected to yield a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ that corresponds closely to this calculated value, thereby confirming the elemental composition of the synthesized compound.

Table 1: Theoretical HRMS Data for this compound

| Ion Type | Molecular Formula | Calculated Exact Mass |

|---|---|---|

| [M]⁺ | C₁₀H₁₁IO₃ | 305.9753 |

| [M+H]⁺ | C₁₀H₁₂IO₃⁺ | 306.9831 |

Note: This table represents theoretical values. Actual experimental data is not available.

Various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI), could be used to analyze this compound. EI typically causes extensive fragmentation, providing a detailed "fingerprint" of the molecule's structure. ESI is a softer ionization technique, often leaving the molecular ion intact, which is particularly useful in conjunction with HRMS for molecular formula confirmation.

The fragmentation pattern observed in the mass spectrum provides critical information about the compound's structure. By analyzing the m/z values of the fragment ions, a fragmentation pathway can be proposed. For this compound, cleavage would be expected at the ether linkages and around the aldehyde group. Key fragmentation events would likely include the loss of the ethoxy group (-•OCH₂CH₃), the aldehyde group (-•CHO), or a methyl radical (-•CH₃) from the methoxy (B1213986) group. The presence of iodine, with its characteristic isotopic signature, would also be a key marker in the spectrum.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique would provide unambiguous proof of the structure of this compound, including bond lengths, bond angles, and its conformation in the solid state.

To perform this analysis, a suitable single crystal of the compound must first be grown. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed. For a related compound, 4-ethoxy-3-methoxybenzaldehyde (B93258) (which lacks the iodine atom), studies have shown that the non-hydrogen atoms are approximately coplanar. nih.gov

For this compound, the analysis would reveal the precise spatial arrangement of the benzene (B151609) ring, the aldehyde, methoxy, and ethoxy groups, as well as the iodine atom. Key parameters such as the planarity of the benzene ring and the torsion angles of the substituent groups relative to the ring would be determined. The large, electron-dense iodine atom would heavily influence the diffraction pattern, facilitating structure solution.

Table 2: Predicted Crystal System and Key Structural Parameters for this compound

| Parameter | Predicted Information |

|---|---|

| Crystal System | To be determined experimentally (e.g., Monoclinic, Orthorhombic) |

| Space Group | To be determined experimentally |

| Bond Lengths (Å) | C-I, C-O, C=O, C-C bond distances |

| Bond Angles (°) | Angles between atoms defining molecular geometry |

Note: This table is predictive. Experimental crystallographic data for this specific compound is not available in the cited literature.

While this compound lacks strong hydrogen bond donors like -OH or -NH groups, its crystal packing would be governed by weaker intermolecular forces. X-ray crystallography would elucidate these interactions, which are crucial for understanding the solid-state properties of the compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of 4-Ethoxy-3-iodo-5-methoxybenzaldehyde. These calculations can elucidate the distribution of electrons within the molecule and how the various substituents influence its electronic properties.

Molecular Orbital Analysis and Electronic Distribution

Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.

For this compound, the electronic distribution is significantly influenced by the interplay of the aldehyde, ethoxy, methoxy (B1213986), and iodo substituents on the benzene (B151609) ring. The methoxy and ethoxy groups are electron-donating through resonance, increasing the electron density of the aromatic ring. The iodine atom exhibits a dual electronic effect: it is electron-withdrawing inductively due to its electronegativity, but it can also be weakly electron-donating through resonance by sharing its lone pair of electrons. The aldehyde group is strongly electron-withdrawing due to the electronegativity of the oxygen atom and its resonance effect.

Density Functional Theory (DFT) calculations can provide a quantitative picture of the electron distribution. The calculated electrostatic potential surface would show regions of high and low electron density, indicating sites susceptible to nucleophilic and electrophilic attack, respectively.

Table 1: Calculated Electronic Properties of Substituted Benzaldehydes

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Benzaldehyde (B42025) | -6.89 | -1.98 | 4.91 |

| 4-Methoxybenzaldehyde | -6.21 | -1.82 | 4.39 |

| 4-Iodobenzaldehyde | -6.65 | -2.15 | 4.50 |

Note: The data for this compound is not available in the searched literature. The table includes related compounds to illustrate the expected trends.

Influence of Substituents on Electronic Properties

The substituents on the benzaldehyde ring modulate its electronic properties through inductive and resonance effects.

Ethoxy and Methoxy Groups: Both are strong electron-donating groups (EDGs) through resonance, which increases the energy of the HOMO and generally decreases the HOMO-LUMO gap. This increased electron density on the ring can activate it towards electrophilic substitution reactions.

Aldehyde Group: This is a strong electron-withdrawing group (EWG) that deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position. It lowers the energy of the LUMO, making the molecule more susceptible to nucleophilic attack at the carbonyl carbon.

Computational Modeling of Reaction Mechanisms

Computational modeling is a valuable tool for elucidating the step-by-step pathways of chemical reactions, including the identification of transient intermediates and transition states.

Transition State Analysis and Energy Barriers

Transition state theory is a cornerstone of understanding reaction kinetics. A transition state is a high-energy, unstable configuration of atoms that must be passed through for a reaction to occur. The energy difference between the reactants and the transition state is the activation energy or energy barrier.

For reactions involving this compound, such as nucleophilic addition to the carbonyl group or electrophilic aromatic substitution, computational methods like DFT can be used to locate the transition state structures and calculate their energies. For instance, in a hypothetical reaction, the calculated energy barrier can predict the reaction rate. Studies on related substituted benzaldehydes have shown that electron-donating groups on the ring can affect the energy barriers of reactions. For example, in the deaminative C-H coupling reaction of para-substituted benzaldehydes, a methoxy group was found to lower the activation energy barrier compared to an unsubstituted benzaldehyde marquette.edu.

Reaction Pathway Prediction

By mapping the potential energy surface of a reaction, computational chemistry can predict the most likely reaction pathways. This involves identifying all possible intermediates and transition states that connect the reactants to the products.

Table 2: Theoretical Activation Energies for a Hypothetical Reaction of Substituted Benzaldehydes

| Reactant | Reaction Type | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Benzaldehyde | Nucleophilic Addition | 15.2 |

| 4-Methoxybenzaldehyde | Nucleophilic Addition | 16.5 |

| 4-Iodobenzaldehyde | Nucleophilic Addition | 14.8 |

Note: This table presents hypothetical data for illustrative purposes, as specific computational studies on the reaction mechanisms of this compound were not found in the searched literature.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are crucial to its chemical and biological activity. Conformational analysis and molecular dynamics simulations provide insights into the preferred shapes and dynamic behavior of this compound.

Molecular dynamics (MD) simulations can be used to explore the conformational landscape of this compound over time. By simulating the motion of the atoms at a given temperature, MD can reveal the most stable conformations and the transitions between them. Such simulations have been employed to study the binding of substituted benzaldehyde derivatives to biological targets, providing insights into their dynamic interactions mdpi.complos.orgnih.govnih.gov. For this compound, MD simulations could predict its conformational preferences in different environments, such as in solution or within a protein binding site.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Benzaldehyde |

| 4-Methoxybenzaldehyde |

Applications in the Synthesis of Complex Organic Molecules and Materials

Precursor for Heterocyclic Scaffolds

The aldehyde functional group is a cornerstone in heterocyclic chemistry, primarily serving as an electrophilic carbon source for condensation and cyclization reactions. The presence of an iodo-substituent further enhances the synthetic potential of 4-Ethoxy-3-iodo-5-methoxybenzaldehyde, offering a site for subsequent carbon-carbon bond-forming reactions, such as palladium-catalyzed cross-coupling.

Synthesis of Nitrogen-Containing Heterocycles

Aromatic aldehydes are fundamental building blocks for a vast range of nitrogen-containing heterocycles. The reactivity of the aldehyde group in this compound makes it a suitable candidate for constructing these important molecular frameworks.

Hydrazone Derivatives: The most direct application of the aldehyde function is its reaction with hydrazine (B178648) or substituted hydrazines. This condensation reaction readily forms hydrazone derivatives. These derivatives are not only stable compounds in their own right but also serve as crucial intermediates for the synthesis of other heterocycles like pyrazoles and indazoles.

Pyrimidines: Pyrimidine (B1678525) rings can be constructed through multi-component reactions, such as the Biginelli reaction. In such a synthesis, an aldehyde is condensed with a β-dicarbonyl compound (like ethyl acetoacetate) and urea (B33335) or thiourea. This compound can serve as the aldehyde component, leading to the formation of a highly functionalized dihydropyrimidine (B8664642) core, which can be subsequently aromatized. nanobioletters.comnih.govgrowingscience.com

Quinoxalines: The standard synthesis of quinoxalines involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. nih.govorganic-chemistry.org While not a 1,2-dicarbonyl itself, this compound can be a precursor to synthons used in these reactions. For instance, it can be converted to an α-haloketone, which then reacts with o-phenylenediamine (B120857) to yield the quinoxaline (B1680401) scaffold.

Imidazoles: In the Radziszewski synthesis, an aldehyde, a 1,2-dicarbonyl compound, and ammonia (B1221849) condense to form an imidazole (B134444) ring. This compound can function as the aldehyde component in this type of reaction, yielding a tri-substituted imidazole.

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classic method that involves the reaction of an α-haloketone with a thioamide. The requisite α-haloketone can be prepared from this compound in a two-step process involving Grignard addition followed by halogenation, thus making the title compound a viable starting point for substituted thiazoles.

Purines: The synthesis of the purine (B94841) bicyclic system often begins with a pre-formed, functionalized pyrimidine or imidazole ring. Therefore, this compound could serve as a precursor in a multi-step synthesis. It could first be utilized to construct a substituted pyrimidine, which is then further functionalized and cyclized to form the fused imidazole ring, completing the purine structure.

Table 1: Plausible Synthesis of Nitrogen-Containing Heterocycles

| Heterocycle | General Synthetic Method | Role of this compound |

|---|---|---|

| Hydrazone | Condensation | Aldehyde source reacts with hydrazine. |

| Pyrimidine | Biginelli Reaction | Aldehyde component in a three-part condensation. nanobioletters.comnih.govgrowingscience.com |

| Quinoxaline | Condensation | Precursor to an α-haloketone for reaction with a 1,2-diamine. nih.govorganic-chemistry.org |

| Imidazole | Radziszewski Synthesis | Aldehyde component in a three-part condensation. |

| Thiazole | Hantzsch Synthesis | Precursor to the required α-haloketone. |

| Purine | Traube Synthesis | Precursor for the initial pyrimidine ring synthesis. |

Synthesis of Oxygen-Containing Heterocycles

The electrophilic nature of the aldehyde group is also pivotal in the synthesis of heterocycles containing oxygen.

Benzofurans: While there are numerous routes to benzofurans, several established methods can start from a substituted aldehyde. For example, the aldehyde can be converted into a phenoxy-alkyne, which can then undergo intramolecular cyclization to form the benzofuran (B130515) ring system.

Coumarins: The synthesis of coumarins frequently employs reactions that directly utilize aromatic aldehydes. In the Perkin reaction, an aromatic o-hydroxyaldehyde is heated with the anhydride (B1165640) of an aliphatic acid and its sodium salt. While the title compound has an ethoxy rather than a free hydroxyl group, it is a derivative of 5-iodovanillin (B1580916), which does possess the required hydroxyl group. nih.govmdma.ch The Knoevenagel condensation offers a more direct hypothetical route, where this compound could react with an active methylene (B1212753) compound like diethyl malonate, followed by cyclization to yield a coumarin (B35378) derivative.

Building Block for Specialty Chemicals and Advanced Materials

The unique combination of substituents on this compound makes it a promising building block for materials where electronic and photophysical properties are critical.

Organic Electronic Materials

The development of organic electronic materials, such as organic semiconductors and light-emitting compounds, relies on the ability to construct large, well-defined π-conjugated systems. The iodo-substituent on the aromatic ring of this compound is particularly valuable in this context.

Organic Semiconductors: The iodine atom serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, including Suzuki and Sonogashira couplings. umn.edutandfonline.com This allows for the facile formation of new carbon-carbon bonds, extending the π-conjugation of the aromatic core by coupling it with other aromatic or acetylenic units. The ethoxy and methoxy (B1213986) groups can help tune the solubility and solid-state packing of the resulting materials, which are critical parameters for their performance in devices like organic field-effect transistors (OFETs).

Light-Emitting Compounds: Similarly, the ability to build extended conjugated systems is key to developing organic light-emitting diodes (OLEDs). By using this compound as a foundational block, complex molecules with tailored emission wavelengths can be synthesized. The electron-donating ethoxy and methoxy groups can influence the HOMO-LUMO gap of the final molecule, thereby tuning the color of the emitted light.

Dyes and Fluorescent Probes

The aldehyde group is a reactive handle that can be used to covalently attach the benzaldehyde (B42025) core to other molecular systems, a common strategy in the design of dyes and fluorescent probes. nih.govnih.govrsc.org

The condensation of the aldehyde with an amino-functionalized fluorophore can create a Schiff base linkage. This can lead to a new molecular entity where the electronic properties, and therefore the fluorescence, are altered. This change can be exploited for sensing applications. For instance, a probe could be designed where the reaction of the aldehyde with a specific analyte triggers a "turn-on" fluorescent signal. innovationhub.hkacs.org The specific substitution pattern on the benzaldehyde ring can help modulate the probe's sensitivity, selectivity, and photophysical properties.

Intermediate in Complex Organic Syntheses

Beyond its direct use in forming final products, this compound stands as a valuable intermediate in multi-step synthetic campaigns. Its precursor, 5-iodovanillin, is known to be a useful intermediate in the preparation of other chemical entities. nih.govmdma.ch The ethoxy derivative shares this potential. The aldehyde can be protected or transformed into other functional groups (e.g., an alcohol, carboxylic acid, or nitrile), while the iodo-position is used for cross-coupling. Subsequently, the original aldehyde functionality can be restored or the new group can be further elaborated. This strategic flexibility allows chemists to build complex molecular architectures with a high degree of control over the final structure.

Table 2: Functional Group Reactivity and Synthetic Potential

| Functional Group | Type of Reaction | Potential Application |

|---|---|---|

| Aldehyde | Condensation, Nucleophilic Addition | Heterocycle synthesis, Imine/Hydrazone formation, Fluorescent probe linkage. |

| Iodo | Palladium-Catalyzed Cross-Coupling | C-C bond formation for extending π-conjugation in organic electronics. umn.edutandfonline.com |

| Ethoxy/Methoxy | Electron-Donating Groups | Tuning solubility and electronic properties (HOMO/LUMO levels) of materials. |

Design and Synthesis of Hybrid Ligands

There is no available information detailing the use of this compound in the design or synthesis of hybrid ligands.

Preparation of Intermediates for Chemical Biology Research (e.g., Pharmacophore Design)

Similarly, the role of this compound as an intermediate in chemical biology research or its application in pharmacophore design is not documented in the accessible scientific literature.

Comparative Analysis and Structure Reactivity Relationships

Influence of Halogen Position and Type on Reactivity and Electronic Properties

The presence of an iodine atom at the 3-position of the benzaldehyde (B42025) ring significantly influences the molecule's electronic properties and reactivity. Halogens typically exert a dual electronic effect on aromatic rings: an electron-withdrawing inductive effect (-I) due to their electronegativity and an electron-donating resonance effect (+M) due to their lone pairs. nih.gov

In the case of 4-Ethoxy-3-iodo-5-methoxybenzaldehyde, the iodine atom is meta to the aldehyde group. At this position, the inductive effect tends to dominate. This electron-withdrawing nature of iodine increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to an unsubstituted benzaldehyde. However, the effect is modulated by the two electron-donating alkoxy groups present on the ring.

The type of halogen also plays a crucial role. The electronegativity of halogens decreases down the group (F > Cl > Br > I). Consequently, the inductive electron-withdrawing effect of iodine is the weakest among the halogens. This would suggest that 3-iodobenzaldehyde (B1295965) is more reactive towards nucleophiles than 3-fluorobenzaldehyde (B1666160) but less reactive than benzaldehyde itself, considering only the inductive effect.

The position of the halogen is also critical. If the halogen were at the ortho or para position, its +M (resonance) effect would be more pronounced, which would counteract the -I effect by donating electron density to the ring and the carbonyl group, thereby decreasing the reactivity of the aldehyde. nih.gov

| Halogen Substituent (at meta-position) | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect on Aldehyde Reactivity (towards nucleophiles) |

|---|---|---|---|

| -F | Strong | Weak | Decreased |

| -Cl | Moderate | Weak | Slightly Decreased |

| -Br | Moderate | Weak | Slightly Decreased |

| -I | Weak | Weak | Minimally Decreased/Similar to Unsubstituted |

Effects of Alkoxy Group Variations on Synthetic Utility and Reaction Outcomes

The two alkoxy groups, ethoxy at the 4-position and methoxy (B1213986) at the 5-position, are strong electron-donating groups through resonance (+M effect) and weakly electron-withdrawing through induction (-I effect). stackexchange.com The resonance effect, where the oxygen lone pairs delocalize into the benzene (B151609) ring, is dominant. This increased electron density on the aromatic ring, particularly at the ortho and para positions relative to the alkoxy groups, has a significant impact on the reactivity of the aldehyde group.

The electron-donating nature of the ethoxy and methoxy groups decreases the electrophilicity of the carbonyl carbon. libretexts.org This is because the resonance donation of electrons to the ring can extend to the aldehyde group, making the carbonyl carbon less electron-deficient and therefore less reactive towards nucleophiles. quora.com

When comparing ethoxy and methoxy groups, their electronic effects are quite similar, as reflected in their Hammett substituent constants. wikipedia.org The slightly larger size of the ethoxy group may introduce minor steric effects in certain reactions, but electronically, both are potent activators for electrophilic aromatic substitution and deactivators for nucleophilic addition to the aldehyde.

The presence of these alkoxy groups can direct the outcome of certain reactions. For instance, in reactions involving electrophilic attack on the aromatic ring, substitution would be strongly directed to the positions ortho and para to the alkoxy groups. However, for reactions at the aldehyde, their primary role is to modulate the electrophilicity of the carbonyl carbon.

| Substituent | σ_meta | σ_para | General Effect on Benzaldehyde Reactivity (towards nucleophiles) |

|---|---|---|---|

| -OCH3 (Methoxy) | +0.12 | -0.27 | Decreased |

| -OC2H5 (Ethoxy) | +0.1 | -0.24 | Decreased |

A negative σ_para value indicates electron donation by resonance, while a positive σ_meta value indicates electron withdrawal by induction. wikipedia.orgwikipedia.org

Comparative Studies with Analogous Benzaldehyde Derivatives

To understand the reactivity of this compound, it is useful to compare it with structurally similar compounds.

Vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde): Vanillin has a hydroxyl group instead of an ethoxy group at the 4-position. The hydroxyl group is also a strong electron-donating group. However, the acidic proton of the hydroxyl group can participate in reactions, which is not possible for the ethoxy group. This can lead to different reaction pathways and outcomes.

Isovanillin (3-hydroxy-4-methoxybenzaldehyde): In isovanillin, the positions of the hydroxyl and methoxy groups are swapped compared to vanillin. This positional difference affects the electronic distribution and reactivity.

Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde): Syringaldehyde is closely related, with two methoxy groups flanking a hydroxyl group. The cumulative electron-donating effect of the two methoxy groups and the hydroxyl group makes the aldehyde group significantly less reactive towards nucleophiles compared to benzaldehyde. This compound would be expected to have a reactivity profile influenced by the competing effects of the electron-donating alkoxy groups and the electron-withdrawing iodine.

3,4,5-Trimethoxybenzaldehyde (B134019): This compound lacks the iodine atom. The three strong electron-donating methoxy groups render the aldehyde group relatively unreactive in nucleophilic addition reactions. The introduction of an iodine atom in this compound would be expected to increase its reactivity relative to 3,4,5-trimethoxybenzaldehyde due to the inductive withdrawal of the halogen.

| Compound | Key Substituents | Predicted Relative Reactivity | Reasoning |

|---|---|---|---|

| Benzaldehyde | None | Baseline | Reference compound. |

| 3,4,5-Trimethoxybenzaldehyde | Three -OCH3 groups | Very Low | Strong electron-donating effect from three methoxy groups. |

| Syringaldehyde | One -OH, two -OCH3 groups | Low | Strong electron-donating effect from all three substituents. |

| This compound | One -OC2H5, one -OCH3, one -I | Moderate | Electron-donating alkoxy groups are counteracted by the electron-withdrawing iodine. |

| Vanillin | One -OH, one -OCH3 group | Moderate to Low | Strong electron-donating effects from both groups. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.